molecular formula C25H31N7O2 B2773474 8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902948-40-7

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2773474
CAS No.: 902948-40-7
M. Wt: 461.57
InChI Key: YWIIUUPOHMNMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system, and various functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O2/c1-30-12-14-31(15-13-30)11-7-10-26-25-27-20-17-22(34-3)21(33-2)16-19(20)24-28-23(29-32(24)25)18-8-5-4-6-9-18/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIIUUPOHMNMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions, where methoxy groups are added to the appropriate positions on the triazoloquinazoline core. This step may require the use of methylating agents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the triazoloquinazoline core via a propyl linker. This step may involve the use of piperazine derivatives and appropriate solvents to facilitate the reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents for these reactions include halides, amines, and alcohols.

    Hydrolysis: Hydrolysis reactions can be used to cleave certain bonds within the compound, often resulting in the formation of smaller fragments. Common hydrolyzing agents include acids and bases.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may result in the formation of quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield compounds with reduced nitrogen or oxygen functionalities.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a biological probe for studying cellular processes and as a tool for investigating the mechanisms of action of various enzymes and receptors.

    Medicine: The compound has been evaluated for its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular processes. For example, the compound has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications.

Biological Activity

8,9-Dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.

Chemical Structure

The compound's chemical structure can be represented as follows:

C20H26N6O2\text{C}_{20}\text{H}_{26}\text{N}_{6}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer and anti-inflammatory agent. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation. Specific values include:
    • MCF-7: IC50 = 1.88 μM
    • A549: IC50 = 26 μM
    • HCT116: IC50 = 1.1 μM

The anticancer activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Cycle Progression : Studies suggest that the compound induces cell cycle arrest at the G1/S phase, leading to increased apoptosis in cancer cells.
  • Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Anti-inflammatory Potential

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects:

  • Cytokine Modulation : Research indicates that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In vivo studies have shown significant reductions in inflammation markers in models of rheumatoid arthritis and colitis.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueMechanism
This compoundMCF-71.88 μMCDK inhibition
Same as aboveA54926 μMApoptosis induction
Same as aboveHCT1161.1 μMCell cycle arrest
Same as aboveHepG2Not specifiedCytokine modulation

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and what critical reaction parameters must be controlled?

The synthesis involves sequential steps: (1) formation of the triazoloquinazoline core via cyclization of substituted anthranilic acid derivatives, (2) introduction of the 8,9-dimethoxy groups through methoxylation, and (3) coupling the 4-methylpiperazinepropyl side chain via nucleophilic substitution. Critical parameters include temperature control (60–80°C for cyclization), solvent choice (e.g., ethanol for solubility), and reaction time (12–24 hours). High-performance liquid chromatography (HPLC) is essential for purification, ensuring >95% purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Key methods include:

  • Melting point analysis (e.g., 172–173°C range validation).
  • Spectroscopy : IR for functional groups (e.g., C-N stretch at 1250 cm⁻¹), ¹H/¹³C NMR for proton/carbon assignments (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Elemental analysis (C, H, N percentages matching theoretical values within ±0.3%).
  • HPLC : Retention time consistency and peak symmetry for purity assessment .

Q. How do the 8,9-dimethoxy groups and triazoloquinazoline core influence biological activity?

The dimethoxy groups enhance metabolic stability by reducing oxidative degradation. The triazoloquinazoline core facilitates π-π stacking interactions with kinase ATP-binding pockets (e.g., PI3Kδ), while the 4-methylpiperazinepropyl side chain improves solubility and cellular permeability .

Advanced Research Questions

Q. What experimental strategies address low yields during the final coupling step?

Yield optimization involves:

  • Stoichiometric adjustments : Using 1.2 equivalents of the piperazinepropylamine to drive the reaction.
  • Coupling agents : EDCl/HOBt in DMF improves amide bond formation.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF.
    Recrystallization from methanol or ethanol yields high-purity crystals (>99%) .

Q. How does substitution at the triazoloquinazoline scaffold affect kinase selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Position 8/9 methoxy groups : Increase selectivity for lipid kinases (e.g., PI3Kδ) by mimicking ATP’s ribose moiety.
  • Phenyl ring substituents : Electron-withdrawing groups (e.g., -CF₃) reduce off-target binding to EGFR.
  • Piperazine chain length : A 3-carbon propyl linker optimizes binding pocket penetration .

Q. What crystallographic evidence supports the compound’s binding mode in enzyme active sites?

X-ray diffraction of co-crystallized complexes (e.g., with PI3Kγ) shows:

  • Hydrogen bonding between the triazolo N3 atom and kinase hinge region (distance: 2.8 Å).
  • Hydrophobic interactions between the phenyl ring and kinase pocket residues (e.g., Val882).
    This data guides rational modifications, such as fluorination to enhance binding affinity .

Q. How can molecular docking predict interactions with cytochrome P450 enzymes?

Docking studies using AutoDock Vina or Schrödinger:

  • Target preparation : Retrieve enzyme structures (e.g., CYP3A4, PDB ID: 1TQN) and prepare protonation states.
  • Grid setup : Focus on the heme-binding pocket (coordinates: x=10.2, y=12.5, z=14.3).
  • Scoring : Analyze binding energies (< -8 kcal/mol suggests strong inhibition). Validation via in vitro CYP inhibition assays confirms predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.